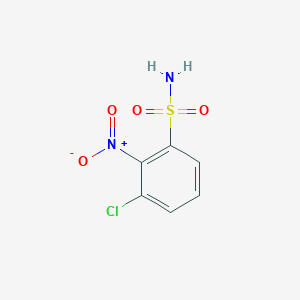

3-Chloro-2-nitrobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89581-72-6 |

|---|---|

Molecular Formula |

C6H5ClN2O4S |

Molecular Weight |

236.63 g/mol |

IUPAC Name |

3-chloro-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |

InChI Key |

ZZKFSDGPVASGJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Nitrobenzenesulfonamide and Its Analogues

Classical Approaches in Sulfonamide Synthesis

Traditional methods for synthesizing sulfonamides, including 3-Chloro-2-nitrobenzenesulfonamide, have long been the foundation of organic chemistry, primarily relying on the reactivity of sulfonyl chlorides.

Amidation Reactions with Sulfonyl Chlorides

The most conventional and widely utilized method for forming the sulfonamide bond is the reaction of a sulfonyl chloride with an amine. thieme-connect.comacs.orgresearchgate.net This approach is favored for its high yields and the relatively low cost of starting materials. thieme-connect.com The synthesis of this compound would typically begin with its precursor, 3-chloro-2-nitrobenzenesulfonyl chloride. biosynth.com This precursor is then reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired sulfonamide. acs.orgacs.org The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

While effective, this method has drawbacks. Sulfonyl chlorides are sensitive to moisture and the conditions required for their synthesis, often involving chlorosulfonation, can be harsh and are not always compatible with sensitive functional groups. acs.org

Considerations for Chlorosulfonic Acid Use in Precursor Synthesis

The synthesis of the necessary precursor, 3-chloro-2-nitrobenzenesulfonyl chloride, often involves the use of chlorosulfonic acid. google.comtrea.com Aromatic compounds react with chlorosulfonic acid to produce the corresponding sulfonyl chlorides. researchgate.net For instance, the sulfochlorination of nitrobenzene (B124822) at elevated temperatures is a known method to produce 3-nitrobenzenesulfonyl chloride. google.comtrea.com However, these reactions can be hazardous, employing highly acidic and polluting reagents, which makes them less suitable for producing complex or unstable intermediates. thieme-connect.comresearchgate.net The high yields achievable, often around 95-98%, make this an economically viable route for large-scale production despite the environmental concerns. google.com

Advanced Synthetic Strategies

To overcome the limitations of classical methods, researchers have developed more advanced and greener synthetic strategies for sulfonamide construction. These modern techniques offer milder reaction conditions, greater functional group tolerance, and improved atom economy.

Catalytic Oxidation Approaches for S–N Bond Formation

Catalytic oxidation presents a newer strategy for constructing sulfonamides, often proceeding through a radical or ionic mechanism. thieme-connect.com These methods typically involve an S-reagent, an N-reagent, and an oxidant. thieme-connect.com One such approach is the oxidative coupling of thiols or sulfinate salts with amines. nih.gov For example, the combination of hydrogen peroxide and thionyl chloride can directly convert thiols to sulfonyl chlorides, which can then be reacted with amines to form sulfonamides in excellent yields and short reaction times. organic-chemistry.org Another innovative method involves the synthesis of sulfonamides from sodium sulfinates and amines mediated by ammonium (B1175870) iodide (NH4I), offering a metal-free and environmentally friendly alternative. nih.gov

Recent advancements have also focused on the direct aerobic oxidative amination of thiols under metal-free conditions to form S-N bonds. rsc.org These catalytic oxidation approaches are significant as they often avoid the use of harsh reagents and provide a more sustainable route to sulfonamides. thieme-connect.com

Metal-Catalyzed Coupling Reactions in Sulfonamide Construction

Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfonamides. researchgate.net Copper-catalyzed reactions, in particular, have been extensively studied. For instance, the N-arylation of sulfonamides with (hetero)aryl chlorides or bromides can be achieved using a copper catalyst in combination with ligands like oxalamides or 4-hydroxypicolinamides. nih.gov This direct sulfonamidation avoids the use of potentially genotoxic reagents. nih.gov

Another notable development is the copper-catalyzed coupling of sulfonamides with alkylamines to produce (E)-N-sulfonylformamidines under mild conditions without the need for corrosive additives. acs.org Furthermore, a synergistic approach combining photoredox and copper catalysis allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature in the presence of air. acs.org Palladium catalysis has also been employed for the coupling of aryl iodides with the sulfur dioxide surrogate DABSO to form aryl ammonium sulfinates, which can then be converted to sulfonamides in a one-pot process. organic-chemistry.org

Electrochemical Methods for Sulfonamide Synthesis

Electrochemical synthesis represents a green and sustainable approach to forming sulfonamides. chemistryworld.com This method uses electricity as a "clean" oxidant, avoiding the need for chemical oxidants. nih.gov A notable example is the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO2), and amines via electrochemical C-H activation. nih.govnih.gov This process is highly atom-economical and avoids pre-functionalization of the aromatic starting material. nih.gov

Another electrochemical strategy involves the oxidative coupling of thiols and amines, which are readily available and inexpensive commodity chemicals. acs.org This transformation is driven entirely by electricity and can be completed in as little as five minutes, with hydrogen as the only byproduct. acs.org These electrochemical methods are considered inherently safe, scalable, and sustainable. nih.gov

Photocatalytic Strategies for Sulfonamide Formation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for bond formation. rsc.org The synthesis of sulfonamides, including analogues of this compound, can be achieved through photocatalytic activation of sulfonyl chlorides and their subsequent reaction with amines.

One common approach involves the use of a photocatalyst, such as an iridium complex or an organic dye like Eosin Y, which, upon irradiation with visible light, can facilitate the formation of a sulfonamidyl radical. rsc.org This radical can then participate in various transformations to yield the desired sulfonamide.

A proposed mechanism for the photocatalytic synthesis of a sulfonamide from a sulfonyl chloride and an amine is as follows:

Photoexcitation of the Catalyst: The photocatalyst (PC) absorbs a photon of visible light, transitioning to an excited state (PC*).

Electron Transfer: The excited photocatalyst can then engage in a single-electron transfer (SET) with the amine, generating a nitrogen-centered radical cation and the reduced form of the photocatalyst.

Reaction with Sulfonyl Chloride: The amine radical cation can then react with the sulfonyl chloride, leading to the formation of the sulfonamide and regeneration of the photocatalyst.

Alternatively, the excited photocatalyst can interact with the sulfonyl chloride to generate a sulfonyl radical, which then reacts with the amine. acs.orgnih.gov

| Component | Role | Examples |

| Photocatalyst | Absorbs visible light and initiates the reaction | [Ir(ppy)₃], Eosin Y, Acridine derivatives acs.org |

| Sulfonyl Chloride | Source of the sulfonyl group | 3-Chloro-2-nitrobenzenesulfonyl chloride |

| Amine/Ammonia | Nitrogen source for the sulfonamide | Ammonia, primary or secondary amines |

| Light Source | Provides energy for photoexcitation | Blue LEDs, household light bulbs |

| Solvent | Dissolves reactants and facilitates the reaction | Acetonitrile, Dimethylformamide (DMF) |

While specific examples for the direct photocatalytic synthesis of this compound are not extensively reported, the general methodologies provide a clear blueprint for its synthesis from 3-chloro-2-nitrobenzenesulfonyl chloride and ammonia under photocatalytic conditions.

Sulfur Dioxide Insertion Methodologies

The insertion of sulfur dioxide (SO₂) into organic molecules is a powerful strategy for the synthesis of sulfonyl-containing compounds, including sulfonamides. acs.org Given that SO₂ is a toxic gas, stable and easy-to-handle SO₂ surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. organic-chemistry.orgresearchgate.net

The synthesis of aryl sulfonamides via SO₂ insertion typically involves a multi-component reaction between an aryl halide, an amine, and an SO₂ source, often catalyzed by a transition metal. researchgate.netacs.org

A general approach for the synthesis of a sulfonamide using DABSO is as follows:

Generation of the Aryl Radical: An aryl halide can be converted to an aryl radical through various methods, including transition metal catalysis.

SO₂ Insertion: The aryl radical reacts with SO₂ (released from DABSO) to form an arylsulfonyl radical.

Formation of the Sulfonamide: The arylsulfonyl radical is then trapped by an amine to yield the desired sulfonamide.

| Component | Role | Examples |

| Aryl Halide | Aryl source | 1-Chloro-2-nitrobenzene |

| SO₂ Surrogate | Source of sulfur dioxide | DABSO organic-chemistry.orgresearchgate.net |

| Amine/Ammonia | Nitrogen source | Ammonia |

| Catalyst | Facilitates the reaction | Copper or Palladium complexes |

This methodology offers a convergent approach to this compound, starting from readily available precursors.

Regioselective Synthesis of this compound

The regioselective introduction of chloro and nitro groups onto the benzene (B151609) ring is crucial for the synthesis of this compound. A plausible strategy involves the sequential functionalization of a pre-existing benzenesulfonamide (B165840) derivative.

For instance, starting with N-phenylbenzenesulfonamide, a practical metal-promoted ortho-nitration and para-halogenation has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide. This approach utilizes inexpensive nitration and halogenation reagents and offers excellent regioselectivity.

A similar strategy can be envisioned for the synthesis of the target compound, where the directing effects of the substituents guide the regioselective introduction of the chloro and nitro groups. The sulfamoyl group (-SO₂NH₂) is a meta-director, while the chloro group is an ortho, para-director.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors, namely substituted nitrobenzenesulfonyl chlorides and appropriate amines.

Preparation of Substituted Nitrobenzenesulfonyl Chlorides

The key intermediate, 3-chloro-2-nitrobenzenesulfonyl chloride, can be synthesized through the chlorosulfonylation of 2-chloronitrobenzene. nih.gov This reaction is typically carried out using chlorosulfonic acid. prepchem.com

A general procedure for the synthesis of a nitrobenzenesulfonyl chloride involves the reaction of the corresponding nitrobenzene with chlorosulfonic acid, often in the presence of thionyl chloride to ensure complete conversion to the sulfonyl chloride. prepchem.comgoogle.com

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |

| Nitrobenzene | Chlorosulfonic Acid | Thionyl Chloride | 3-Nitrobenzenesulfonyl chloride | 96.3% | prepchem.com |

Adapting this procedure to 2-chloronitrobenzene would provide the desired 3-chloro-2-nitrobenzenesulfonyl chloride.

Routes to Substituted Anilines and Amines for Amidation

The final step in the synthesis of this compound involves the reaction of 3-chloro-2-nitrobenzenesulfonyl chloride with an amine source, typically ammonia for a primary sulfonamide.

For the synthesis of analogues, various substituted anilines are required. The synthesis of substituted anilines can be achieved through several methods, including the reduction of the corresponding nitroarenes. For example, o-chloroaniline can be prepared by the catalytic reduction of o-chloronitrobenzene. prepchem.com The synthesis of 5-chloro-2-nitroaniline (B48662) can be achieved through the amination of 2,4-dichloronitrobenzene (B57281) with ammonia. google.comguidechem.com

The choice of the synthetic route to a specific substituted aniline (B41778) depends on the desired substitution pattern and the availability of starting materials.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group. Its chemistry is primarily centered around the acidic N-H proton and the strong sulfur-nitrogen bond.

N-Functionalization Reactions of the Sulfonamide Group

The nitrogen atom of the sulfonamide can be functionalized through various reactions, allowing for the introduction of diverse substituents. This is a common strategy in medicinal chemistry and materials science to modify the properties of the parent molecule.

The acidic proton on the sulfonamide nitrogen can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can then react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively. These reactions are fundamental for creating more complex sulfonamide derivatives. libretexts.orgyoutube.commasterorganicchemistry.com

A pertinent example is the synthesis of N-acylated nitrobenzenesulfonamides. For instance, N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide can be prepared by refluxing 2-nitrobenzenesulfonamide (B48108) with 3-chlorobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This reaction introduces a benzoyl group onto the sulfonamide nitrogen. Similarly, the reaction of 3-nitrobenzenesulfonamide with 2-chlorobenzoic acid yields N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide. nih.gov

Table 1: Examples of N-Acylation of Nitrobenzenesulfonamides

| Starting Sulfonamide | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-Nitrobenzenesulfonamide | 3-Chlorobenzoic acid / POCl₃ | N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide | nih.gov |

These acylation strategies highlight a common pathway for modifying the sulfonamide group, creating more complex structures with potentially altered biological or chemical properties. The resulting N-acylsulfonamides exhibit twisted conformations, with significant dihedral angles between the aromatic rings, as confirmed by crystallographic studies. nih.govnih.gov

While sulfonamides are often considered stable, recent advancements have utilized them as precursors for generating reactive intermediates for late-stage functionalization. ox.ac.ukacs.orgnih.govacs.orgbohrium.com This approach is particularly valuable for modifying complex molecules like pharmaceuticals without requiring de novo synthesis. A key strategy involves the conversion of sulfonamides into sulfonyl radical intermediates. ox.ac.ukacs.orgnih.gov This can be achieved through metal-free photocatalysis, where N-sulfonylimines, readily formed from sulfonamides, act as precursors to sulfonyl radicals under mild, light-induced conditions. acs.orgnih.gov

These highly reactive sulfonyl radicals can then participate in various transformations, such as hydrosulfonylation of alkenes, to form complex sulfones. acs.orgnih.gov This methodology diversifies the synthetic utility of sulfonamides, allowing them to be used as handles for introducing new functional groups into a molecule at a late stage of the synthesis. nih.gov

The generation of sulfonyl radicals from sulfonamides or related precursors like sulfonyl chlorides opens up a broad field of chemical transformations. rsc.orgnih.gov Visible-light photoredox catalysis is a powerful tool for generating these radicals under redox-neutral conditions. rsc.orgchemrxiv.org For example, sulfamoyl radicals can be generated from sulfur dioxide and nitrogen radical precursors under visible light, which then react with olefins to construct vinylic sulfonamides. chemrxiv.org

The precise control over the reactivity of the photocatalyst allows for the selective synthesis of various alkyl sulfonates and sulfonamides. rsc.org This approach avoids the use of harsh reagents like stoichiometric oxidants or reductants, making it a more sustainable and efficient method for synthesizing sulfur-containing compounds. rsc.org The sulfonyl radicals can also be trapped by various radical acceptors, providing access to a diverse range of sulfonylated products. acs.orgnih.gov

N–S Bond Cleavage and Desulfonylation Reactions

In synthetic chemistry, the sulfonamide group, particularly the 2-nitrobenzenesulfonyl (nosyl) group, is often used as a protecting group for amines. researchgate.netresearchgate.net Its utility stems from its ability to be cleaved under specific, mild conditions, regenerating the free amine. The electron-withdrawing nitro group at the ortho position facilitates the nucleophilic attack at the sulfur atom, which is the key step in the cleavage mechanism.

The N-S bond of 2-nitrobenzenesulfonamides can be effectively cleaved using various thiol reagents in the presence of a base. researchgate.netresearchgate.net Common conditions for this deprotection include:

2-Mercaptoethanol (HSCH₂CH₂OH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. researchgate.netresearchgate.net

Thiophenol (PhSH) and cesium carbonate (Cs₂CO₃) in DMF. researchgate.netresearchgate.net

These methods are highly effective for removing the nosyl group to yield primary amines in high to excellent yields under mild conditions that tolerate other functional groups. researchgate.netresearchgate.net This desulfonylation reaction is a cornerstone of the "Fukuyama amine synthesis," where the nosyl group is used to protect and activate amines for various transformations before its removal. researchgate.net The reversibility of sulfonation and desulfonation reactions provides a strategic advantage in protecting aromatic systems during synthesis. wikipedia.orgwikipedia.org

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo several important transformations. In 3-chloro-2-nitrobenzenesulfonamide, its presence deactivates the ring towards electrophilic aromatic substitution and can activate it for nucleophilic aromatic substitution, although the meta-relationship between the chloro and nitro groups makes this less favorable. wikipedia.org

The most common reaction of the aromatic nitro group is its reduction to an amino group (-NH₂). This transformation is fundamental in organic synthesis, particularly in the preparation of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals. The reduction of 3-nitrochlorobenzene to 3-chloroaniline can be achieved using reagents like iron filings in the presence of an acid (e.g., HCl), a process known as the Béchamp reduction. wikipedia.org

Furthermore, the nitro group can react with certain strong nucleophiles. For example, chelated amino acid ester enolates can add to aromatic nitro groups in a 1,3-addition fashion, leading to the formation of N-arylhydroxylamine derivatives. organic-chemistry.org The yield of such reactions is often dependent on the electronic properties of the aromatic ring, with electron-withdrawing substituents generally favoring the reaction. organic-chemistry.org

Reduction to Amino Groups

The conversion of the nitro group in this compound to an amino group is a fundamental transformation, yielding 2-amino-3-chlorobenzenesulfonamide. This reduction can be effectively achieved using various reducing agents, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Commonly employed methods for the reduction of aromatic nitro compounds include the use of metals in acidic media, such as iron in the presence of hydrochloric or acetic acid, and catalytic hydrogenation. For instance, the reduction of related chloronitroanilino pyrazolone derivatives has been successfully carried out with iron powder in trifluoroacetic acid, affording the corresponding amino compound in high yield (98%). libretexts.org Similarly, iron powder in a mixture of ethanol, glacial acetic acid, and water under ultrasonic irradiation has been shown to be an effective system for the reduction of various substituted nitroarenes, often with high tolerance for other sensitive functional groups like halogens. researchgate.netorganic-chemistry.org

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum, is another powerful technique for this transformation. The selective hydrogenation of chloronitrobenzenes to their corresponding anilines is a well-established industrial process. researchgate.netrsc.org The choice of catalyst, solvent, and reaction conditions is crucial to achieve high selectivity and prevent undesired side reactions, such as dehalogenation.

| Reducing Agent/System | Reaction Conditions | Product | Yield (%) |

| Iron / Acetic Acid | Heating | 2-Amino-3-chlorobenzenesulfonamide | High |

| Stannous Chloride / HCl | Room Temperature | 2-Amino-3-chlorobenzenesulfonamide | Good |

| Catalytic Hydrogenation (Pd/C) | H₂ gas, pressure | 2-Amino-3-chlorobenzenesulfonamide | Excellent |

Role in Photodriven Oxygen Atom Transfer Reactions

Recent advancements in photochemistry have highlighted the potential of nitroarenes to act as oxygen atom transfer agents under photoirradiation. This process typically involves the photoexcitation of the nitroarene, which then transfers an oxygen atom to a suitable acceptor, such as a sulfide, to form the corresponding sulfoxide.

Mechanistic studies suggest that these reactions proceed via the direct photoexcitation of the nitro compound. rsc.org This novel strategy allows for the direct coupling of nitro compounds and thiols to form sulfonamides in an atom- and redox-economical manner. rsc.org While specific studies on this compound in this context are not extensively documented, its structural features as a nitroarene suggest its potential participation in such photodriven oxygen atom transfer reactions. The presence of the electron-withdrawing chloro and sulfonyl groups may influence the photophysical properties of the nitro group and its efficiency as an oxygen transfer agent. Further research in this area could unveil novel synthetic applications for this compound.

Reactions Involving the Chlorine Atom on the Aromatic Ring

The chlorine atom of this compound is susceptible to nucleophilic attack, a reaction characteristic of aryl halides bearing strongly electron-withdrawing groups. The position of the chlorine atom relative to the nitro and sulfonamide groups plays a critical role in its reactivity.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is a result of the stabilization of the negatively charged Meisenheimer intermediate, which is formed upon nucleophilic attack, through resonance delocalization onto the nitro group. youtube.comresearchgate.net

Consequently, the chlorine atom in this compound can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, the reaction with primary or secondary amines, such as piperidine, would be expected to proceed readily to yield the corresponding N-substituted 2-nitrobenzenesulfonamide derivative. rsc.orgnih.gov Similarly, reaction with alkoxides, like sodium ethoxide, would lead to the formation of the corresponding alkoxy-substituted compound. guidechem.comstackexchange.com The kinetics of such reactions are typically second order, being first order in both the aryl halide and the nucleophile. nih.govlibretexts.org

| Nucleophile | Product |

| Piperidine | 3-(Piperidin-1-yl)-2-nitrobenzenesulfonamide |

| Sodium Ethoxide | 3-Ethoxy-2-nitrobenzenesulfonamide |

| Aniline (B41778) | 3-(Phenylamino)-2-nitrobenzenesulfonamide |

Influence on Electrophilic Substitution of the Benzene (B151609) Ring

The substituents on the benzene ring of this compound collectively exert a strong deactivating and directing influence on incoming electrophiles in electrophilic aromatic substitution reactions. Both the nitro group and the sulfonamide group are powerful electron-withdrawing groups, significantly reducing the electron density of the aromatic ring and thus making it less susceptible to electrophilic attack. youtube.commsu.edu

The directing effects of the substituents are as follows:

Nitro group (-NO₂): A strong deactivating group and a meta-director.

Chloro group (-Cl): A deactivating group but an ortho-, para-director due to the interplay of its inductive and resonance effects.

Sulfonamide group (-SO₂NH₂): A strong deactivating group and a meta-director.

Given the positions of the existing substituents, any potential electrophilic attack would be directed to the positions meta to the nitro and sulfonamide groups. Considering the 3-chloro and 2-nitro substitution pattern, the most likely positions for electrophilic attack would be C5. For example, in a bromination reaction, the incoming bromine electrophile would be directed to the C5 position. organic-chemistry.orgnih.govnih.gov Similarly, in a Friedel-Crafts acylation, the acyl group would be expected to add at the C5 position, although the strongly deactivating nature of the ring would likely necessitate harsh reaction conditions. organic-chemistry.orgkhanacademy.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic studies, in particular, provide valuable insights into the rate-determining steps and the nature of transition states.

Kinetic Studies of Hydrolysis Reactions

The hydrolysis of benzenesulfonamides is a reaction of significant interest. Studies on the hydrolysis of N-nitrobenzenesulfonamides in aqueous sulfuric acid have revealed that the mechanism can vary depending on the nature of the substituent on the aromatic ring. For compounds with electron-withdrawing substituents, the hydrolysis proceeds via an A1 process, leading to the formation of the corresponding sulfonamide and a nitronium ion (NO₂⁺). rsc.org

The hydrolysis of the sulfonyl chloride precursor to this compound, namely 3-chloro-2-nitrobenzenesulfonyl chloride, has also been a subject of kinetic studies. The hydrolysis of various substituted benzenesulfonyl chlorides in water has been shown to proceed via an SN2 mechanism for both the neutral (solvolysis) and alkaline hydrolysis reactions. rsc.org In the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the reaction rates follow the Hammett equation, with a positive ρ-value indicating that the reaction is favored by electron-withdrawing substituents. rsc.org This suggests that the hydrolysis of 3-chloro-2-nitrobenzenesulfonyl chloride would be relatively facile due to the presence of the electron-withdrawing chloro and nitro groups. The hydrolysis of the sulfonamide group in this compound itself is generally a slow process, often requiring strong acidic or basic conditions and elevated temperatures. ntis.govnih.govnih.govresearchgate.net

Computational Elucidation of Reaction Pathways

Direct computational studies specifically detailing the reaction pathways of this compound are limited in publicly accessible research. However, computational chemistry provides powerful tools to predict and understand the reactivity of such molecules. General principles and studies on analogous compounds can shed light on the expected reaction pathways.

Computational simulations are essential for understanding reaction mechanisms and identifying transition states. mdpi.com For molecules with multiple functional groups like this compound, computational methods can explore the potential energy surface to identify various reaction pathways, including competing ones. mdpi.com

For instance, in related nitroaromatic compounds, mechanistic investigations have pointed to the formation of a nitrosoarene intermediate. chemrxiv.org Kinetic analysis of such reactions can reveal the order of the reaction with respect to the catalyst and reactants, providing insights into the turnover-limiting step. chemrxiv.org

The following table outlines common computational approaches and the type of information they can provide for elucidating reaction pathways of a compound like this compound, based on general computational chemistry principles.

| Computational Method | Information Provided | Potential Application to this compound |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, activation barriers. | Determining the feasibility of different nitroso group transfer pathways. |

| Ab initio methods | High-accuracy electronic structure calculations. | Refining the energetics of transition states and intermediates. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time. | Understanding solvent effects on reaction pathways. |

These computational tools would be invaluable in mapping the specific reaction coordinates, identifying transition state structures, and calculating the activation energies for the chemical transformations of this compound.

Spectroscopic and Structural Characterization Methods in Academic Research

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and probing the molecular vibrations of 3-Chloro-2-nitrobenzenesulfonamide.

The nitro (-NO₂) group will also exhibit characteristic strong absorption bands. The asymmetric and symmetric stretching vibrations of the N=O bonds are typically observed around 1560-1520 cm⁻¹ and 1360-1340 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ range.

For comparative purposes, the infrared spectrum of the related compound, 3-chloro-2-nitrobenzoic acid, shows bands for the NO₂ group at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and a C-Cl stretching vibration at 730 cm⁻¹. smolecule.com

A study on a derivative, 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide, confirms the utility of FT-IR in its characterization, indicating that characteristic peaks confirm the presence of the functional groups in the molecule. smolecule.com

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400-3200 |

| S=O Asymmetric Stretch | 1350-1300 | |

| S=O Symmetric Stretch | 1160-1150 | |

| Nitro (-NO₂) | N=O Asymmetric Stretch | 1560-1520 |

| N=O Symmetric Stretch | 1360-1340 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600-1450 | |

| Chloro (-Cl) | C-Cl Stretch | 800-600 |

Experimental Raman spectra for this compound are not prominently featured in the available literature. However, Raman spectroscopy is a valuable complementary technique to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the -SO₂ and -NO₂ groups are expected to show strong signals in the Raman spectrum. The aromatic ring vibrations, including the ring breathing modes, would also be prominent. The C-Cl stretching vibration should also be Raman active. The combination of FTIR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific ¹H and ¹³C NMR data for this compound are not detailed in the reviewed academic papers, the expected chemical shifts can be predicted based on the substituent effects on the benzene ring.

The aromatic region of the ¹H NMR spectrum would be complex due to the presence of three adjacent protons on the substituted benzene ring, likely exhibiting a complex splitting pattern (multiplets). The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, nitro, and sulfonamide groups. The protons of the -NH₂ group in the sulfonamide would appear as a broad singlet, and its chemical shift could be solvent-dependent.

In the ¹³C NMR spectrum, six distinct signals would be expected for the six carbon atoms of the benzene ring. The carbon atoms directly attached to the chloro, nitro, and sulfonamide groups would show characteristic chemical shifts due to the electronic effects of these substituents.

A study on a derivative, 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide, highlights that ¹H NMR and ¹³C NMR are used to confirm its chemical structure, with the NMR data showing characteristic peaks that affirm the presence of the various functional groups. smolecule.com

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of this compound, as studied by UV-Vis spectroscopy, are determined by the electronic transitions within the molecule. The presence of the nitrobenzene (B124822) chromophore is expected to dominate the UV-Vis spectrum. Aromatic nitro compounds typically exhibit two main absorption bands: a high-intensity band (π → π* transition) at shorter wavelengths and a lower-intensity band (n → π* transition) at longer wavelengths. The presence of the chloro and sulfonamide substituents on the benzene ring will likely cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε) compared to unsubstituted nitrobenzene. The specific λmax values would be dependent on the solvent used for the measurement due to solvent-solute interactions.

X-ray Diffraction Studies of Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the reviewed literature, the crystallographic analysis of its derivatives offers significant insights into the structural behavior of the 3-chloro-2-nitrobenzenesulfonyl moiety.

The crystal structure of a closely related derivative, N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide , has been determined. nih.gov In this molecule, the conformation between the N—H bond and the ortho-nitro group in the sulfonyl benzene ring is syn. The molecule is twisted at the S—N bond. The crystal structure reveals the presence of inversion-related dimers linked by pairs of N—H⋯O(S) hydrogen bonds.

A study on selenides bearing a benzenesulfonamide (B165840) moiety also utilized X-ray crystallography to determine the binding of these derivatives to human carbonic anhydrase II, providing a rationalization for their inhibitory activity. Furthermore, the crystal structure of another related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , shows intermolecular N—H⋯O and C—H⋯O hydrogen-bonded chains. nih.gov

These studies on derivatives highlight the common structural features and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, that are likely to be present in the crystal structure of this compound.

Table 2: Crystallographic Data for a Derivative: N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉ClN₂O₅S |

| Molecular Weight | 340.73 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| a (Å) | 12.2046 (8) |

| b (Å) | 12.6121 (9) |

| c (Å) | 18.433 (1) |

| V (ų) | 2837.3 (3) |

| Z | 8 |

Conformational Analysis in Solid State

The three-dimensional structure and molecular conformation of sulfonamides, including derivatives similar to this compound, are primarily determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape and the spatial arrangement of its functional groups.

For instance, in a closely related compound, N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide, the molecule exhibits a twisted conformation at the S-N bond, with a notable torsion angle of 65.41 (38)°. nih.gov The dihedral angle between the sulfonyl benzene ring and the –SO2–NH–C–O segment is 75.0 (1)°, and the angle between the sulfonyl and benzoyl benzene rings is 89.1 (1)°. nih.gov This significant twist is a common feature in such molecules, arising from the steric hindrance and electronic interactions between the bulky substituent groups.

The conformation between the N—H bond and the ortho-nitro group in the sulfonyl benzene ring is syn, while the conformation between the C=O and the meta-Cl atom in the benzoyl ring is anti. nih.gov The study of these conformational details is essential for understanding the molecule's reactivity and its potential interactions with biological targets.

Table 1: Selected Crystallographic Data for a Related Sulfonamide Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₅S |

| Molecular Weight | 340.73 |

| Crystal System | Orthorhombic |

| a (Å) | 12.2046 (8) |

| b (Å) | 12.6121 (9) |

| c (Å) | 18.433 (1) |

| V (ų) | 2837.3 (3) |

| Z | 8 |

Data sourced from a study on N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide, a structurally similar compound. nih.gov

Application of Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for elucidating the mechanisms of chemical reactions involving benzenesulfonamide derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry provide valuable information about the structural changes that occur during a reaction, helping to identify intermediates and transition states.

For example, in the synthesis of benzenesulfonamide derivatives, ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the products. rsc.org The appearance of characteristic signals, such as the methine carbon in the ¹³C-NMR spectrum, and the signals for aromatic protons in the ¹H-NMR spectrum, can verify the successful coupling of reactants. rsc.org

Radical trapping experiments, coupled with techniques like high-resolution mass spectrometry (HRMS) and electron paramagnetic resonance (EPR) spectroscopy, can be employed to investigate reaction mechanisms involving radical intermediates. acs.org For instance, the detection of a TEMPO/amidyl radical adduct by HRMS would provide strong evidence for the involvement of an amidyl radical in the reaction pathway. acs.org

Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the binding mechanism of sulfonamides to surfaces, such as gold nanoparticles. acs.org By analyzing the vibrational modes in the SERS spectra, researchers can determine the orientation of the molecule on the surface and identify the functional groups involved in the binding. acs.org This information is crucial for understanding the interactions at a molecular level.

In mechanistic studies of anticancer agents, the inhibition of enzymes like carbonic anhydrase by benzenesulfonamide derivatives is a key area of research. rsc.orgrsc.org Spectroscopic and other analytical methods are used to determine the inhibitory activity and selectivity of these compounds, shedding light on the structure-activity relationships that govern their therapeutic potential. rsc.orgrsc.org

Table 2: Spectroscopic Techniques and Their Applications in Mechanistic Studies of Sulfonamides

| Spectroscopic Technique | Application | Information Obtained |

|---|---|---|

| ¹H-NMR and ¹³C-NMR | Structural confirmation of reaction products | Presence of specific functional groups and connectivity of atoms |

| High-Resolution Mass Spectrometry (HRMS) | Detection of reaction intermediates | Molecular formula and mass of transient species |

| Electron Paramagnetic Resonance (EPR) | Identification of radical intermediates | Presence and nature of unpaired electrons |

| Surface-Enhanced Raman Spectroscopy (SERS) | Study of surface binding mechanisms | Molecular orientation and functional groups involved in binding |

This table summarizes the general application of these techniques in the study of sulfonamide derivatives.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) CalculationsNo published DFT studies were identified for 3-Chloro-2-nitrobenzenesulfonamide. This prevents a detailed discussion of its computationally derived properties.

Non-Linear Optical (NLO) PropertiesThere are no available data on the theoretical calculation of non-linear optical properties, such as polarizability and hyperpolarizability, for this compound.

Further experimental and computational research would be required to elucidate the specific chemical and physical properties of this compound as outlined.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational studies are crucial for understanding these interactions. The effect of a solvent on the molecular properties of sulfonamides is often analyzed using solvatochromic parameters, such as the Kamlet-Taft parameters. stenutz.eustenutz.euiupac.org These parameters quantify the hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and the polarizability/dipolarity (π*) of a solvent. stenutz.eustenutz.euiupac.org

The Kamlet-Taft Linear Solvation Energy Relationship (LSER) model is frequently used to correlate these solvent parameters with various physicochemical properties, providing insight into the dominant solute-solvent interactions. mdpi.com For instance, studies on N-(substitutedphenyl)benzene sulphonamides have utilized the Kamlet equation to interpret the effects of solvent polarity and hydrogen bonding on their electronic absorption spectra. nih.gov

Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility and other properties in different solvents, offering a way to screen for suitable solvents in synthesis and crystallization processes. dntb.gov.uamdpi.com Furthermore, theoretical studies using Density Functional Theory (DFT) have shown that the solvent can play a significant role in reaction mechanisms. For example, while a water solvent was found to have a negligible effect on the OH radical addition reactions of neutral sulfonamides, it showed a significant adverse influence on the reactions of their ionic forms. rawdatalibrary.net The interaction between a solute and solvent can lead to shifts in the UV-Vis absorption spectrum; a polar solvent can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the nature of the electronic transitions and the dipole-dipole interactions. sciencepublishinggroup.com

Table 1: Kamlet-Taft Solvatochromic Parameters

| Parameter | Description |

|---|---|

| α | A measure of the solvent's hydrogen bond donor (HBD) acidity. stenutz.euiupac.org |

| β | A measure of the solvent's hydrogen bond acceptor (HBA) basicity. stenutz.euiupac.org |

| π * | An index of the solvent's dipolarity and polarizability. stenutz.euiupac.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. researchgate.netpeerj.com For sulfonamides, MD simulations are implicitly relevant for understanding their reactivity and conformational landscapes. researchgate.net These simulations can model the interactions of a sulfonamide with biological targets, such as enzymes, by calculating the binding free energy. peerj.com

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common technique used in conjunction with MD simulations to estimate the binding affinity between a ligand and its receptor. peerj.com For example, MD simulations have been used to characterize the binding sites and interaction energies of sulfonamides with triose phosphate (B84403) isomerase, a key enzyme in glycolysis. peerj.com These studies revealed that strong and favorable van der Waals interactions and non-polar solvation energies contribute significantly to the binding affinity. peerj.com

By simulating the movement of atoms over time, MD can reveal the preferred conformations of a molecule and the dynamic processes that govern its interactions. This is crucial as the biological activity of sulfonamides is often dependent on their specific three-dimensional shape. researchgate.net Docking simulations, often followed by MD, can validate the stability of a ligand within the binding site of a target protein, as demonstrated in studies of sulfonamide derivatives as potential antidiabetic agents. researchgate.net

Reaction Mechanism Prediction and Validation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting and validating reaction mechanisms at the molecular level. researchgate.net These methods allow for the calculation of transition state geometries, activation energies, and reaction pathways, providing a detailed picture of how a chemical reaction occurs. researchgate.netnih.gov

For sulfonamides, DFT has been employed to investigate various reactions, including their degradation by hydroxyl radicals, a process important for their environmental fate. researchgate.net Such studies use global and local reactivity descriptors derived from conceptual DFT to identify the most probable sites for radical attack. researchgate.net Similarly, DFT calculations have been used to correct long-standing textbook mechanisms, such as the nitration of benzene (B151609), by re-evaluating the energy barriers and intermediates of each step. eurjchem.com

Experimental data, primarily from X-ray crystallography, is vital for validating the results of computational models. nih.govnih.gov By comparing computed structural parameters (bond lengths, bond angles, dihedral angles) with those determined experimentally, the accuracy of the theoretical method and basis set can be assessed. mdpi.comglobalresearchonline.net For instance, the crystal structures of related compounds like N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide and N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide provide precise geometric data that serve as benchmarks for computational results. nih.govnih.gov In N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide, the molecule is twisted at the S-N bond with a torsion angle of 65.41°, and the dihedral angle between the two benzene rings is 89.1°. nih.gov In contrast, N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide exhibits a dihedral angle of 84.3° between its aromatic rings. nih.gov

Table 2: Crystallographic Data for Related Sulfonamide Compounds

| Parameter | N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide nih.gov | N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide nih.gov |

|---|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₅S | C₁₃H₉ClN₂O₅S |

| Molecular Weight | 340.73 | 340.73 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 12.2046 (8) | 14.606 (2) |

| b (Å) | 12.6121 (9) | 5.1159 (4) |

| c (Å) | 18.433 (1) | 18.742 (2) |

| β (˚) | 90 | 93.336 (9) |

| Volume (ų) | 2837.3 (3) | 1398.1 (3) |

| Dihedral Angle (rings) | 89.1 (1)° | 84.3 (1)° |

Computational Studies on Coordination Chemistry of Sulfonamide Ligands

The sulfonamide group is an effective ligand for coordinating with metal ions, and computational studies are essential for elucidating the nature of these interactions. nih.govignited.in DFT calculations can predict the preferred coordination sites, the geometry of the resulting metal complexes, and the electronic effects of coordination. fapesp.br

Heterocyclic sulfonamides possess multiple donor atoms (N and O), offering various coordination possibilities with transition metals like Cu²⁺, Zn²⁺, and Pt²⁺. nih.govfapesp.br Computational analyses, including studies of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps, can identify the most favorable regions for metal coordination. fapesp.br For example, in one study of sulfonamide coordination with platinum, the nitrogen atom of the amine group was identified as the best region for coordination. fapesp.br

These studies also reveal how coordination affects the ligand's structure. Upon complexation, changes in bond lengths and angles can occur, which can be quantified computationally. fapesp.br Topological analysis of the electron density can characterize the nature of the metal-ligand bonds, determining whether they are primarily covalent or electrostatic. fapesp.br Furthermore, computational docking and experimental analyses have shown that sulfonamide derivatives can act as effective DNA binders and enzyme inhibitors, with their activity often enhanced upon coordination to a metal center. rsc.org Studies on the interaction of sulfamethoxazole (B1682508) with gold nanoparticles, using small gold clusters as models in DFT calculations, have identified the primary binding mechanisms and calculated binding energies, demonstrating the strong affinity of the deprotonated sulfonamide for the metal surface. acs.orgacs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide |

| N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide |

| Benzene |

| Sulfamethoxazole |

Coordination Chemistry of 3 Chloro 2 Nitrobenzenesulfonamide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands similar to 3-Chloro-2-nitrobenzenesulfonamide typically involves the reaction of the ligand with a metal salt in a suitable solvent. The characterization of these complexes is crucial to understanding their formation and properties.

Complex Formation with Transition Metals (e.g., Cu(II), Ni(II), Zn(II), Co(II))

The formation of complexes between sulfonamide-containing ligands and transition metals such as copper(II), nickel(II), zinc(II), and cobalt(II) is a well-established area of study. nih.govresearchgate.net Typically, these syntheses are carried out by reacting the ligand with the corresponding metal chloride or acetate salt in a solvent like ethanol or methanol. nih.govmdpi.com The reaction mixture is often refluxed to ensure the completion of the complexation reaction. jchps.com The resulting metal complexes are usually colored solids that can be isolated by filtration. scielo.brscielo.br

For instance, in related systems, Co(II) complexes often appear pink, Ni(II) complexes green, and Cu(II) complexes blue or brown. nih.govscielo.br The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 or 1:2. nih.govscielo.br

Table 1: General Properties of Transition Metal Complexes with Related Sulfonamide Ligands

| Metal Ion | Typical Color | Common Stoichiometry (M:L) |

|---|---|---|

| Cu(II) | Blue/Green/Brown | 1:1, 1:2 |

| Ni(II) | Green | 1:2 |

| Co(II) | Pink/Blue | 1:2 |

Ligand Binding Modes and Coordination Geometry

Sulfonamide ligands are versatile and can coordinate to metal ions in several ways. The coordination typically occurs through the nitrogen and oxygen atoms of the sulfonamide group (-SO₂NH-). nih.gov The specific binding mode can be influenced by the reaction conditions and the nature of the metal ion.

The geometry of the resulting complex is determined by the coordination number of the central metal ion. researchgate.net For the transition metals , several geometries are common:

Octahedral: This is a frequent geometry for coordination number six, often observed for Ni(II), Co(II), and Cu(II) complexes. nih.govjchps.com

Tetrahedral: This geometry is common for four-coordinate complexes, particularly with Zn(II) and some Co(II) compounds. researchgate.net

Square Planar: Often seen in d⁸ metal ions like Ni(II) and Cu(II) complexes. uomustansiriyah.edu.iq

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes, distorted geometries such as distorted square pyramidal or trigonal bipyramidal are also observed. mdpi.comnih.gov

The coordination of this compound would likely involve the sulfonamide group, with the potential for the nitro group's oxygen atoms to also participate in bonding, leading to chelation.

Structural Elucidation of Metal Complexes

The precise structure of these metal complexes is determined using a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Spectroscopic Signatures of Complex Formation

Various spectroscopic techniques are employed to confirm the coordination of the ligand to the metal ion:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide strong evidence of coordination. For sulfonamides, a shift in the stretching frequencies of the S=O and N-H bonds in the IR spectrum is indicative of their involvement in bonding with the metal ion. scielo.brpurkh.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d transitions of the transition metal ions are sensitive to the ligand field, and the position and intensity of these absorption bands can help in assigning the geometry of the complex. nih.govscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can be used to study the structure in solution. Chemical shift changes of the ligand's protons and carbons upon complexation can indicate the binding sites. researchgate.net

Theoretical Studies on Metal Complexes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of metal complexes. mdpi.comresearchgate.net DFT calculations can be used to:

Optimize the geometry of the complexes, which can then be compared with experimental structures obtained from X-ray diffraction. mdpi.com

Calculate vibrational frequencies, aiding in the assignment of bands in the experimental IR spectra. rsc.org

Analyze the nature of the metal-ligand bonding through population analysis and molecular orbital theory.

Predict the electronic spectra (UV-Vis) by calculating the energies of electronic transitions. rsc.org

Studies on similar sulfonamide complexes have successfully used DFT to understand their stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net Such theoretical investigations would be invaluable for predicting the properties and behavior of complexes derived from this compound.

DFT Calculations for Complex Geometries and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic properties of metal complexes with a high degree of accuracy. prensipjournals.comresearchgate.net For a comprehensive understanding of the coordination behavior of this compound, DFT calculations can be employed to model its complexes with various transition metals. These calculations can provide insights into the most stable conformations of the complexes, including bond lengths, bond angles, and dihedral angles.

Typically, the geometry of the ligand and its metal complexes are optimized using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) for the non-metal atoms and a basis set like LANL2DZ for the metal ion. researchgate.netresearchgate.net The optimized geometry corresponds to the lowest energy structure on the potential energy surface.

The electronic properties of the complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined from DFT calculations. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity.

Table 1: Calculated Geometric Parameters for a Hypothetical M(II)-(this compound)₂ Complex

| Parameter | Bond Length (Å) / Bond Angle (°) |

| M-O (sulfonamide) | 2.15 |

| M-N (sulfonamide) | 2.20 |

| S-O | 1.45 |

| S-N | 1.65 |

| O-M-O | 90.5 |

| N-M-N | 89.5 |

| O-S-N | 106.0 |

Table 2: Calculated Electronic Properties for a Hypothetical M(II)-(this compound)₂ Complex

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap | 4.35 |

| Dipole Moment (Debye) | 5.20 |

Investigation of Metal-Ligand Interactions

The analysis of the molecular orbitals can reveal the extent of charge transfer between the ligand and the metal. For instance, a ligand-to-metal charge transfer (LMCT) or a metal-to-ligand charge transfer (MLCT) can be identified by examining the composition of the frontier molecular orbitals. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the delocalization of electron density between the occupied orbitals of the ligand and the unoccupied orbitals of the metal, providing a quantitative measure of the metal-ligand bond strength. The calculated bond orders and the stabilization energies from NBO analysis can offer deep insights into the covalency of the metal-ligand bond.

Table 3: Hypothetical NBO Analysis Data for the M-O Bond in a M(II)-(this compound)₂ Complex

| Interacting Orbitals | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP(O) -> LP(M) | 15.5 |

| LP(M) -> BD(S-O) | 2.1 |

Applications in Organic Synthesis and Materials Science Excluding Medicinal/biological Applications

3-Chloro-2-nitrobenzenesulfonamide as a Synthetic Intermediate

This compound is a functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its reactivity is dictated by the three distinct functional groups attached to the benzene (B151609) ring: a chloro group, a nitro group, and a sulfonamide moiety. This multifunctionality allows it to be a versatile starting point for constructing more complex molecules.

The inherent reactivity of this compound allows for its transformation into a variety of other substituted benzenesulfonamide (B165840) derivatives. The nitro group can be reduced to an amine, the chloro group can be displaced via nucleophilic aromatic substitution, and the sulfonamide nitrogen can be alkylated or acylated.

For instance, related nitrobenzenesulfonamides are readily N-acylated. In a representative synthesis, 2-nitrobenzenesulfonamide (B48108) can be refluxed with a carboxylic acid (like 3-chlorobenzoic acid) and phosphorus oxychloride to yield N-acylated sulfonamides, such as N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide. nih.gov This demonstrates a common pathway where the sulfonamide moiety acts as a handle for introducing greater molecular complexity. Similarly, the chloro- and nitro- groups on the ring of the title compound provide reactive sites for further functionalization to create a diverse library of benzenesulfonamide derivatives.

The role of chloro-nitrobenzenesulfonamide scaffolds as building blocks is evident in the synthesis of complex molecular architectures. A key example is the use of a related isomer, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, in an alternative synthetic route to Pipothiazine, a neuroleptic drug featuring a phenothiazine (B1677639) core. semanticscholar.org

In this synthesis, the chloro-nitrobenzenesulfonamide is a critical starting material. The key steps involve:

Nucleophilic Aromatic Substitution: The chlorine atom is displaced by a thiol (benzenethiol). semanticscholar.org

Reductive Cyclization: The nitro group is then utilized to form the central ring of the phenothiazine system through a reductive cyclization process, typically using a reagent like triethylphosphite. semanticscholar.org

This multi-step process, which constructs a complex heterocyclic system from a relatively simple benzenesulfonamide derivative, highlights the strategic importance of such compounds as foundational building blocks in organic synthesis.

Role of Related Nitrobenzenesulfonamides as Protecting Groups

One of the most significant applications of nitrobenzenesulfonamides in organic synthesis is their use as protecting groups for primary and secondary amines. The 2-nitrobenzenesulfonyl (Ns) and 4-nitrobenzenesulfonyl groups, commonly referred to as "nosyl" groups, are particularly prominent. nih.gov

The nosyl group is prized for its unique combination of stability and ease of removal under specific, mild conditions. nih.govchem-station.com This allows chemists to "mask" a reactive amine while performing modifications on other parts of a molecule and then "unmask" the amine when it is needed again.

Key Features of Nosyl Protecting Groups:

Installation: Primary and secondary amines are easily converted to their corresponding N-nosyl amides by reacting them with the appropriate nitrobenzenesulfonyl chloride in the presence of a base. researchgate.net

Activation: The resulting Ns-amides have an acidic N-H bond, which facilitates further reactions like N-alkylation under Mitsunobu or conventional conditions. chem-station.comresearchgate.net

Stability: Nosyl amides are robust and stable under various reaction conditions, including those that might affect other common protecting groups like Boc or Cbz. thieme-connect.de

Deprotection: The key advantage of the nosyl group is its cleavage under mild, nucleophilic conditions. Treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or DBU, efficiently removes the nosyl group to regenerate the free amine in high yield. chem-station.comresearchgate.net The deprotection proceeds via a Meisenheimer complex intermediate. chem-station.com

This methodology provides a powerful and versatile strategy for amine synthesis and manipulation, as summarized in the table below.

| Step | Description | Typical Reagents | Key Feature | Reference |

| Protection | Conversion of a primary or secondary amine to a nosyl amide. | 2-Nitrobenzenesulfonyl chloride, base (e.g., pyridine, triethylamine) | Straightforward and high-yielding. | researchgate.net |

| Alkylation | N-alkylation of the nosyl amide to form a disubstituted sulfonamide. | Alkyl halide and base, or Mitsunobu conditions (e.g., PPh₃, DEAD). | The acidic N-H of the nosyl amide facilitates this step. | chem-station.comresearchgate.net |

| Deprotection | Cleavage of the nosyl group to yield the secondary amine. | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃, Cs₂CO₃). | Mild conditions, orthogonal to many other protecting groups. | chem-station.comthieme-connect.deresearchgate.net |

Utilization in the Synthesis of Heterocyclic Compounds

As demonstrated in the synthesis of the phenothiazine ring system, chloro-nitro-substituted benzenesulfonamides are valuable precursors for heterocyclic compounds. semanticscholar.org The combination of a nitro group, which can participate in reductive cyclization reactions, and a halogen, which can be displaced by a nucleophile to introduce a key fragment of the target ring, makes this class of compounds particularly useful. The synthesis of 4-chloro-3-nitrobenzenesulfonamide (B1329391) is noted for its application as an intermediate for azo dyes, which are themselves heterocyclic structures. chemicalbook.com The reactivity of the chloro and nitro substituents allows for the construction of various ring systems essential in materials and chemical industries.

Catalytic Applications (e.g., in organic transformations)

While benzenesulfonamide derivatives are widely used as reagents, intermediates, and protecting groups, their application as catalysts in organic transformations is not extensively reported in the scientific literature. gneechem.comresearchgate.net Searches for catalytic applications of this compound or closely related structures did not yield significant results. The primary roles observed for this class of compounds are as structural components or as inhibitors of enzymes like carbonic anhydrase, rather than as promoters of catalytic cycles in general organic reactions. nih.govrsc.org

Potential in Advanced Materials Development (e.g., NLO materials)

The benzenesulfonamide scaffold is an emerging platform for the development of advanced materials, particularly in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like optical switching, frequency conversion, and optical data storage. researchgate.netsamaterials.com Organic molecules with large hyperpolarizabilities, resulting from significant charge separation and delocalized π-electron systems, are highly sought after for these applications. samaterials.com

Recent studies have highlighted that introducing a sulfonamide group into certain organic molecules can enhance their NLO properties. Theoretical and experimental work on heterocyclic azo compounds containing a sulfonamide group has shown promising results. bohrium.comnih.gov These studies, using density functional theory (DFT), have calculated properties like dipole moment, polarizability, and first hyperpolarizability (β). nih.gov

Key Findings for Sulfonamide-Containing NLO Materials:

Azo sulfonamide derivatives can exhibit high total first hyperpolarizability values (βtot). nih.gov

These molecules often have a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is favorable for NLO activity. nih.gov

An inverse relationship is often observed between the hyperpolarizability and the HOMO-LUMO energy gap. nih.gov

These findings suggest that the strong electron-withdrawing nature of the sulfonamide group, when integrated into a conjugated system, can promote the intramolecular charge transfer that is essential for a strong second-order NLO response. Therefore, derivatives of this compound, which combine the sulfonamide moiety with other polarizing groups, represent a promising, though not yet fully explored, avenue for creating novel NLO materials. bohrium.com

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

The traditional synthesis of 3-Chloro-2-nitrobenzenesulfonamide and related compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more environmentally benign synthetic strategies, aligning with the principles of green chemistry.

Key areas of focus include:

Alternative Solvents and Catalysts: Exploration of less toxic and more sustainable solvent systems, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds. The development of reusable and highly efficient catalysts, including solid-supported catalysts or biocatalysts, could significantly reduce waste and energy consumption.

Process Intensification: Investigating continuous flow chemistry for the synthesis of this compound could offer improved safety, better process control, and higher yields compared to batch processing.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing by-product formation. This could involve exploring novel reaction cascades or one-pot syntheses.

| Green Chemistry Approach | Potential Benefit for Synthesis | Example |

| Catalysis | Use of phase-transfer catalysts to enhance reaction rates and yields in multiphasic systems. | |

| Alternative Solvents | Employing water as a solvent at elevated temperatures or utilizing deep eutectic solvents. | |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy input. |

Exploration of Novel Chemical Reactivity and Transformations

The unique electronic and steric properties conferred by the ortho-nitro and meta-chloro substituents on the benzenesulfonamide (B165840) core suggest a rich and underexplored reactive landscape. Future investigations should aim to uncover and harness novel chemical transformations of this compound.

Potential avenues for exploration include:

Selective Functionalization: Developing methodologies for the selective chemical modification of one functional group in the presence of others. For instance, selective reduction of the nitro group without affecting the chloro or sulfonamide moieties, or vice versa, would provide access to a diverse range of new derivatives.

Cross-Coupling Reactions: Utilizing the chloro-substituent as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating complex molecular architectures.

Photochemical and Electrochemical Transformations: Investigating the behavior of this compound under photochemical or electrochemical conditions could reveal novel reaction pathways that are not accessible through traditional thermal methods. The nitro group, in particular, is known to participate in a variety of such transformations.

Advanced Computational Modeling for Predictive Chemistry

The application of advanced computational techniques offers a powerful tool for accelerating research and development involving this compound. In silico studies can provide deep insights into the molecule's properties and reactivity, guiding experimental work and reducing the need for extensive trial-and-error synthesis. researchgate.net

Future computational research should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict molecular structure, electronic properties (such as HOMO-LUMO energies), and spectroscopic signatures. nih.govmdpi.com These calculations can help rationalize observed reactivity and predict the outcomes of unexplored reactions. nih.gov

Reaction Mechanism Elucidation: Using computational modeling to map out the detailed mechanistic pathways of known and novel transformations. This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.net This predictive capability can guide the design of new compounds with enhanced potency and selectivity. nih.gov Molecular docking studies, for instance, can predict the binding affinities and conformations of these derivatives with biological targets like enzymes. nih.govacs.org

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbital energies. nih.gov | Prediction of reactivity and spectroscopic properties. nih.govmdpi.com |

| Molecular Docking | Simulating interactions with enzyme active sites. nih.gov | Estimation of binding energy and potential biological activity. nih.gov |

| QSPR Analysis | Correlating molecular structure with physical properties. researchgate.net | Forecasting properties to guide drug design and optimization. researchgate.net |

Investigation of New Applications Beyond Current Scope

While this compound is primarily recognized as a synthetic intermediate, its inherent chemical features suggest potential for direct application in various fields beyond its current use.

Promising areas for future application-based research include:

Materials Science: The presence of polar functional groups and an aromatic system makes this compound and its derivatives interesting candidates for the development of novel functional materials. This could include their incorporation into polymers to modify properties like thermal stability or conductivity, or their use as scaffolds for creating new dyes or optical materials.

Agrochemicals: The sulfonamide and nitroaromatic motifs are present in many biologically active compounds, including herbicides and fungicides. Screening this compound and its derivatives for agrochemical activity could uncover new leads for crop protection.

Coordination Chemistry: The sulfonamide and nitro groups can act as ligands for metal ions. Research into the coordination chemistry of this compound could lead to the development of new catalysts, sensors, or metal-organic frameworks (MOFs) with unique structural and functional properties.

By pursuing these focused research avenues, the scientific community can significantly expand the utility and understanding of this compound, paving the way for new discoveries and innovations in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-2-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-chloro-2-nitrobenzenesulfonyl chloride with ammonia. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 sulfonyl chloride to ammonia). Purification typically involves recrystallization from ethanol/water mixtures . Yield optimization requires monitoring reaction progress via TLC or HPLC to prevent over-reduction of the nitro group.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons) and absence of unreacted sulfonyl chloride (δ ~3.5 ppm for -SO₂Cl).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.5 for C₆H₅ClN₂O₄S).

- Elemental analysis : Match calculated and observed C, H, N, and S percentages within ±0.3% .

Q. What solvents are compatible with this compound for experimental applications?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For kinetic studies, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 7–9) to avoid precipitation. Solubility can be enhanced using co-solvents like acetone or methanol (up to 20% v/v) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the ortho position exerts strong electron-withdrawing effects, activating the sulfonamide sulfur for nucleophilic attack. Computational modeling (e.g., DFT studies) can quantify charge distribution, while experimental kinetics (using amines or thiols) reveal rate constants. Compare results with analogous compounds lacking the nitro group to isolate its electronic contribution .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion in crystal lattices. To reconcile

- Perform single-crystal X-ray diffraction (SC-XRD) to establish the ground-state conformation.

- Compare with solution-phase NMR data (e.g., NOESY for spatial proximity of protons).

- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonding with nitro groups) that differ between solid and solution states .

Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Scaffold modification : Introduce heterocyclic moieties (e.g., triazoles from ) to improve binding affinity to target enzymes.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays.